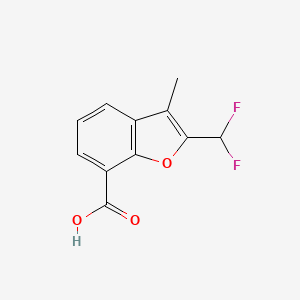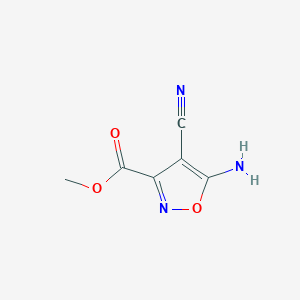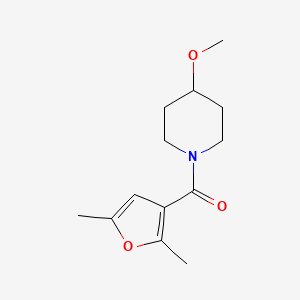![molecular formula C25H20N6O B2944262 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-93-3](/img/structure/B2944262.png)
3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic compound. It contains a pyridine ring, a triazolo[4,3-b]pyridazine ring, and a benzamide group . The compound is part of the 1,2,4-triazole class of compounds, which have been found to exhibit numerous biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a triazolo[4,3-b]pyridazine ring, and a benzamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 358.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The compound has a complexity of 509 and is covalently bonded .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
The chemical compound 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been explored in various scientific research applications, particularly focusing on its synthesis and the development of novel derivatives with potential biological activities. Notably, research has demonstrated the synthesis of various heterocyclic compounds incorporating triazolopyridine and pyridazinone moieties, which are closely related to the chemical structure of interest. These compounds have been synthesized through various reactions and evaluated for their biological activities, highlighting the versatility and potential of this compound and its derivatives in scientific research.
One study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications (H. Abdel‐Aziz et al., 2008). Similarly, another research effort led to the creation of new pyridine and fused pyridine derivatives starting from related chemical precursors, with some of these derivatives demonstrating antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Antiproliferative and Antimicrobial Activities
Further studies have explored the antiproliferative activities of triazolopyridazine derivatives, particularly focusing on their ability to inhibit the proliferation of endothelial and tumor cells, showcasing the potential of these compounds in cancer research (M. Ilić et al., 2011). Additionally, research into heterocyclic compounds containing the triazolopyridine moiety has shown antibacterial and antifungal properties, further emphasizing the broad spectrum of biological activities associated with these chemical structures (G. K. Patel & H. S. Patel, 2015).
Zukünftige Richtungen
The future directions for research on this compound and related 1,2,4-triazole derivatives could include further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be done to optimize the synthesis process and improve the yield of these compounds .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can form strong intramolecular hydrogen bonds , which could influence their interaction with targets.
Biochemical Pathways
Compounds with similar structures have been found to undergo deamination in the presence of copper ions during the process of coordination , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and acidity coefficient can provide some insights into its pharmacokinetic behavior.
Result of Action
Similar compounds have been found to form tetranuclear complexes rather than polymeric compounds , which could potentially influence their cellular effects.
Action Environment
The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions in similar compounds , suggesting that the compound’s action could be influenced by its molecular environment.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-13-17(2)15-20(14-16)25(32)27-21-5-3-18(4-6-21)22-7-8-23-28-29-24(31(23)30-22)19-9-11-26-12-10-19/h3-15H,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMANEAUIHNTDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2944179.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)
![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)
![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)



![2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2944192.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)
![7-Oxabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2944198.png)

